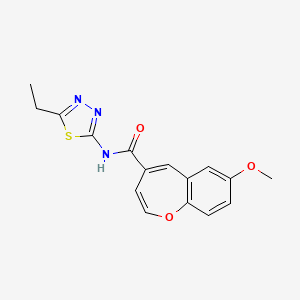
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methoxy-1-benzoxepine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methoxy-1-benzoxepine-4-carboxamide is a useful research compound. Its molecular formula is C16H15N3O3S and its molecular weight is 329.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Compounds with a 1,3,4-thiadiazole moiety, such as this one, have been shown to exhibit a wide range of biological activities, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial effects .
Mode of Action
It is known that the 1,3,4-thiadiazole moiety is responsible for various pharmacological activities, and its strong aromaticity provides low toxicity and great in vivo stability .
Result of Action
Based on the known activities of 1,3,4-thiadiazol derivatives, it can be inferred that the compound may have potential therapeutic effects in various conditions, including diabetes, cancer, inflammation, convulsions, viral infections, hypertension, and microbial infections .
Actividad Biológica
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methoxy-1-benzoxepine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings regarding its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The compound features a unique structure that includes a thiadiazole ring and a benzoxepine moiety. The presence of these functional groups contributes to its biological activities:
- Thiadiazole Ring : Known for its role in various biological activities, including antimicrobial and antifungal effects.
- Benzoxepine Moiety : Associated with neuroprotective and anti-inflammatory properties.
1. Antimicrobial Activity
Research has shown that compounds with thiadiazole structures exhibit notable antimicrobial properties. This compound has been evaluated against various pathogens with promising results:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | 5 µg/mL | |
| Escherichia coli | 10 µg/mL | |
| Staphylococcus aureus | 15 µg/mL |
The mechanism of action involves the disruption of microbial cell membranes, leading to cell lysis and death. Additionally, docking studies have indicated strong interactions with key enzymes involved in ergosterol biosynthesis, particularly the 14-α-sterol demethylase enzyme, which is critical for fungal viability .
2. Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Studies indicate that it inhibits cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are pivotal in the inflammatory response:
These findings suggest that the compound could be beneficial in treating inflammatory diseases by reducing the production of pro-inflammatory mediators.
3. Anticancer Activity
This compound has shown potential as an anticancer agent. It has been tested against various cancer cell lines:
The mechanism involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell proliferation and survival. The compound induces apoptosis in cancer cells through these pathways.
Case Study: Antifungal Activity
A study conducted on a series of thiadiazole derivatives demonstrated that compounds structurally similar to this compound exhibited significant antifungal activity against Candida albicans. The study utilized ergosterol quantification assays and molecular docking studies to elucidate the mechanisms involved .
Case Study: Anticancer Evaluation
In another investigation focusing on anticancer properties, several derivatives were screened for their ability to inhibit cancer cell growth. The results indicated that modifications in the structure significantly impacted biological activity, highlighting the importance of specific functional groups in enhancing efficacy .
Propiedades
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methoxy-1-benzoxepine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-3-14-18-19-16(23-14)17-15(20)10-6-7-22-13-5-4-12(21-2)9-11(13)8-10/h4-9H,3H2,1-2H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRZQJIGPAZCLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














